(4S)-4-(Benzyloxy)-1-phenylpentan-1-one
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Overview
Description
(4S)-4-(Benzyloxy)-1-phenylpentan-1-one is an organic compound characterized by a benzyloxy group attached to a phenylpentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(Benzyloxy)-1-phenylpentan-1-one typically involves the use of benzyloxy and phenylpentanone precursors. One common method includes the reaction of 4-hydroxy-1-phenylpentan-1-one with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
Chemical Reactions Analysis
Types of Reactions
(4S)-4-(Benzyloxy)-1-phenylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4S)-4-(Benzyloxy)-1-phenylpentan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4S)-4-(Benzyloxy)-1-phenylpentan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- (4S)-4-(Methoxy)-1-phenylpentan-1-one
- (4S)-4-(Ethoxy)-1-phenylpentan-1-one
- (4S)-4-(Propoxy)-1-phenylpentan-1-one
Uniqueness
(4S)-4-(Benzyloxy)-1-phenylpentan-1-one is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
87118-98-7 |
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Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
(4S)-1-phenyl-4-phenylmethoxypentan-1-one |
InChI |
InChI=1S/C18H20O2/c1-15(20-14-16-8-4-2-5-9-16)12-13-18(19)17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3/t15-/m0/s1 |
InChI Key |
XCDSELUYZUHFKN-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](CCC(=O)C1=CC=CC=C1)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(CCC(=O)C1=CC=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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